5-(Diethylsulfamoyl)-2-[(2-methoxyethyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(diethylsulfamoyl)-2-(2-methoxyethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-4-16(5-2)22(19,20)11-6-7-13(15-8-9-21-3)12(10-11)14(17)18/h6-7,10,15H,4-5,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANISZQFOXUQFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)NCCOC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170226 | |
| Record name | 5-[(Diethylamino)sulfonyl]-2-[(2-methoxyethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801170226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855991-67-2 | |
| Record name | 5-[(Diethylamino)sulfonyl]-2-[(2-methoxyethyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855991-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Diethylamino)sulfonyl]-2-[(2-methoxyethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801170226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylsulfamoyl)-2-[(2-methoxyethyl)amino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Reduction: Reduction of the nitro group to an amino group.
Sulfonation: Introduction of the diethylsulfamoyl group.
Alkylation: Attachment of the methoxyethyl group to the amino group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylsulfamoyl)-2-[(2-methoxyethyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups to the benzoic acid core.
Scientific Research Applications
5-(Diethylsulfamoyl)-2-[(2-methoxyethyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Diethylsulfamoyl)-2-[(2-methoxyethyl)amino]benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoyl-Substituted Benzoic Acid Derivatives
A. 5-[(2-Hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid
- Molecular Formula: C₁₀H₁₃NO₆S
- Key Features : Replaces the diethylsulfamoyl group with a hydroxyethylsulfamoyl moiety.
- Properties : Predicted pKa ≈ 3.65, lower than typical benzoic acids due to electron-withdrawing sulfonamide groups. The hydroxyethyl group enhances hydrophilicity compared to the methoxyethyl group in the target compound .
B. 5-[2-Hydroxyethyl(methyl)sulfamoyl]-2-methoxybenzoic acid
- Molecular Formula: C₁₁H₁₅NO₆S
- Key Features : Contains a mixed hydroxyethyl-methyl sulfamoyl group.
- Properties: Density = 1.407 g/cm³, boiling point ≈ 510.5°C.
C. Metsulfuron Methyl Ester
- Molecular Formula : C₁₄H₁₅N₅O₆S
- Key Features : A sulfonylurea herbicide with a triazine ring.
- Properties : Bioactive as a plant acetolactate synthase inhibitor. Demonstrates how sulfamoyl groups paired with heterocycles enhance pesticidal activity, unlike the target compound’s simpler substituents .
Azo-Benzoic Acid Derivatives
A. 2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic Acid
- Synthesis : Prepared via diazotization of benzothiazolyl amines and coupling with hydroxybenzoic acids.
- Properties: pKa values for carboxylic protons range from 2.1–2.8, while phenolic protons are ≈ 8.5–10.2. The azo linkage introduces conjugation, altering UV-Vis spectra (λmax ≈ 400–500 nm) compared to sulfonamides .
Piperazine-Substituted Benzoic Acids
A. 5-{4-[2-(tert-Butylamino)-2-oxoethyl]piperazin-1-yl}-2-(3-methylbenzamido)benzoic acid
- Molecular Formula : C₂₅H₃₂N₄O₄
- Key Features : Incorporates a piperazine ring with tert-butyl and benzamido groups.
- Properties : Higher molar mass (452.55 g/mol) and increased hydrogen-bonding capacity due to amide groups. Likely exhibits improved solubility in polar solvents compared to the target compound .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
| Compound | Molecular Weight (g/mol) | pKa (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | 329.39 | N/A | Diethylsulfamoyl, 2-methoxyethylamino |
| 5-[(2-Hydroxyethyl)sulfamoyl]-2-methoxy | 289.30 | 3.65 | Hydroxyethylsulfamoyl, methoxy |
| 5-[Hydroxyethyl(methyl)sulfamoyl]-2-methoxy | 289.30 | 3.65 | Mixed sulfamoyl, methoxy |
| Metsulfuron Methyl Ester | 381.36 | N/A | Triazine, sulfonylurea |
- Electron-Withdrawing Effects : Sulfamoyl groups lower pKa by stabilizing the deprotonated carboxylate via resonance. Diethyl groups in the target compound may slightly increase lipophilicity compared to hydroxyethyl analogs .
- Bioactivity : Sulfonylureas (e.g., metsulfuron) target enzymes, while the target compound’s lack of a heterocycle may limit such interactions .
Spectroscopic Comparisons
- IR/Raman Spectra : Sulfamoyl groups exhibit characteristic S=O stretching vibrations at 1150–1350 cm⁻¹ and N-H bends at 1500–1600 cm⁻¹. The methoxyethyl group’s C-O-C stretch appears near 1100 cm⁻¹, distinct from hydroxyethyl analogs’ O-H stretches (~3400 cm⁻¹) .
- UV-Vis : Azo derivatives show strong absorbance in visible regions (λmax > 400 nm), absent in sulfamoyl benzoic acids .
Biological Activity
5-(Diethylsulfamoyl)-2-[(2-methoxyethyl)amino]benzoic acid, a benzoic acid derivative, has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological evaluations, and relevant case studies that highlight its therapeutic potential.
Molecular Characteristics
- Chemical Formula : C14H22N2O5S
- Molecular Weight : 330.4 g/mol
- CAS Number : 855991-67-2
This compound is characterized by the presence of a diethylsulfamoyl group and a methoxyethyl amino substituent, which may influence its biological activity.
Research indicates that benzoic acid derivatives can interact with various biological pathways. For instance, compounds with similar structures have been shown to modulate the activity of proteasome and autophagy-lysosome pathways, which are crucial for cellular homeostasis and protein degradation .
In Vitro Studies
- Proteasome and Autophagy Modulation :
- Cytotoxicity :
- Anti-inflammatory Potential :
Study on Benzoic Acid Derivatives
A comprehensive study evaluated multiple benzoic acid derivatives for their biological activities, including proteasome activation and cytotoxicity against cancer cell lines. The results indicated that compounds with similar functional groups to this compound exhibited significant bioactivity without cytotoxic effects at therapeutic concentrations .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in inflammatory pathways. These studies suggest that the compound may effectively interact with key receptors, enhancing its potential as a therapeutic agent .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Proteasome Activation | Enhances activity in human fibroblasts; potential anti-aging properties |
| Cytotoxicity | Low cytotoxicity observed in various cancer cell lines at therapeutic doses |
| Anti-inflammatory | Potential inhibition of IL-15 signaling pathways |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Diethylsulfamoyl)-2-[(2-methoxyethyl)amino]benzoic acid, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step reactions involving sulfonamide formation and nucleophilic substitution. For example, sulfonylation of the benzoic acid core with diethylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) is a critical step. Intermediates should be characterized using HPLC for purity (>98%) and NMR (¹H, ¹³C) for structural confirmation. Reaction monitoring via TLC (chloroform:methanol, 7:3 ratio) ensures progress .
Q. How is the biological activity of this compound assessed in vitro, and what assays are recommended?
- Methodology : Use cell-based assays (e.g., MTT or apoptosis assays) to evaluate anti-proliferative effects. For cancer research, target-specific assays (e.g., enzyme inhibition studies for sulfonamide-containing compounds) are advised. Maintain standardized cell lines (e.g., HeLa or MCF-7) and validate results with dose-response curves (IC₅₀ calculations) .
Q. What analytical techniques are critical for confirming the compound’s purity and stability?
- Methodology : Employ HPLC with UV detection (λ = 254 nm) for purity analysis. Stability studies under varying pH (2–9) and temperatures (4°C–40°C) over 72 hours can assess degradation. Use mass spectrometry (LC-MS) for molecular weight confirmation and FT-IR to verify functional groups (e.g., sulfonamide C-SO₂ stretch at ~1150 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s efficacy?
- Methodology : Modify substituents on the benzoic acid core (e.g., methoxyethylamino or diethylsulfamoyl groups) and test analogs in parallel. Compare logP (via computational tools like ChemDraw) and binding affinity (e.g., molecular docking with sulfonamide-binding enzymes). For example, replacing the methoxyethyl group with a bulkier substituent may enhance target selectivity .
Q. What strategies resolve contradictions in biological data across different studies?
- Methodology : Cross-validate assays using orthogonal methods (e.g., Western blotting alongside cell viability assays). For inconsistent IC₅₀ values, standardize assay conditions (e.g., cell passage number, serum concentration). Meta-analysis of literature data (e.g., PubChem or independent studies) can identify confounding variables like solvent effects (DMSO vs. ethanol) .
Q. How can the synthesis be scaled up without compromising yield or purity?
- Methodology : Optimize solvent systems (e.g., switch from THF to ethanol for greener chemistry) and employ flow chemistry for continuous production. Monitor scalability via HPLC at each step. For example, highlights avoiding harsh oxidants (e.g., KMnO₄) to improve industrial feasibility .
Q. What computational approaches predict the compound’s pharmacokinetics and toxicity?
- Methodology : Use ADMET prediction tools (e.g., SwissADME or ProTox-II) to estimate bioavailability, CYP450 interactions, and hepatotoxicity. Molecular dynamics simulations can model blood-brain barrier permeability, critical for CNS-targeted applications .
Q. How does the compound interact with serum proteins, and what implications does this have for dosing?
- Methodology : Perform fluorescence quenching assays with human serum albumin (HSA) to calculate binding constants (Kd). Correlate results with in vivo pharmacokinetic studies (e.g., half-life measurements in rodent models) .
Q. What are the challenges in analyzing stability under physiological conditions, and how are they addressed?
- Methodology : Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess hydrolysis. Use LC-MS/MS to identify degradation products (e.g., free benzoic acid or sulfonamide cleavage). Stabilize formulations via lyophilization or encapsulation .
Methodological Tables
| Parameter | Technique | Example from Evidence |
|---|---|---|
| Purity Analysis | HPLC (C18 column, 1.0 mL/min) | 95% purity confirmed via gradient elution |
| Structural Confirmation | ¹H NMR (400 MHz, DMSO-d6) | δ 8.2 (s, 1H, -SO₂N) |
| Biological Activity Screening | MTT assay (72h incubation) | IC₅₀ = 12.3 µM in MCF-7 cells |
| Stability Testing | LC-MS/MS (ESI+) | Degradation <5% at 25°C/60% RH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
